molecular formula C11H14N2O3 B15096898 5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one

5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one

Cat. No.: B15096898
M. Wt: 222.24 g/mol
InChI Key: JCGVEKVHUAYSJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring substituted with an aminomethyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with an amine to form an imine intermediate, which is then cyclized with an appropriate reagent to form the oxazolidinone ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can introduce new substituents on the aminomethyl or methoxyphenyl groups .

Scientific Research Applications

5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target proteins, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 2-Methoxyphenyl isocyanate

Uniqueness

5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one is unique due to the presence of both an aminomethyl group and an oxazolidinone ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds. The methoxyphenyl group also contributes to its unique properties by enhancing its hydrophobic interactions and stability .

Properties

IUPAC Name

5-(aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-15-9-4-2-8(3-5-9)13-7-10(6-12)16-11(13)14/h2-5,10H,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGVEKVHUAYSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(OC2=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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